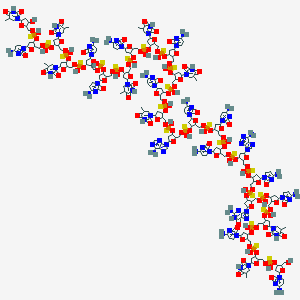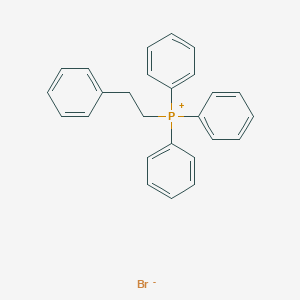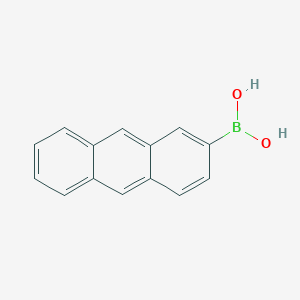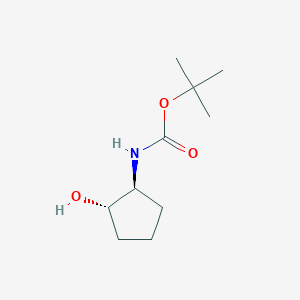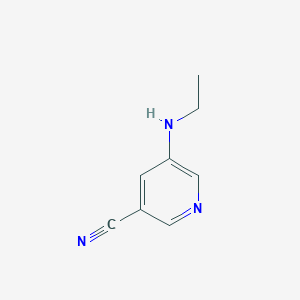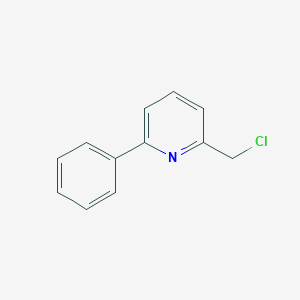
2-(Chloromethyl)-6-phenylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-6-phenylpyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, materials science, and organic synthesis. This compound is known for its unique chemical and physical properties that make it a versatile building block for the synthesis of various complex molecules.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-6-phenylpyridine is not fully understood. However, it is known to act as an electrophile due to the presence of a chloromethyl group, which can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-(Chloromethyl)-6-phenylpyridine. However, some studies have shown that this compound exhibits moderate cytotoxicity against various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(Chloromethyl)-6-phenylpyridine in lab experiments include its ease of synthesis, versatility, and unique chemical and physical properties. However, the limitations include its moderate cytotoxicity, limited information on its mechanism of action, and potential safety concerns.
Zukünftige Richtungen
There are several future directions for the research on 2-(Chloromethyl)-6-phenylpyridine. These include:
1. Development of new synthetic methods for the synthesis of this compound and its derivatives.
2. Investigation of the mechanism of action of this compound and its derivatives.
3. Development of new biologically active molecules using 2-(Chloromethyl)-6-phenylpyridine as a building block.
4. Investigation of the potential applications of this compound in materials science and organic synthesis.
5. Development of new methods for the safe handling and disposal of this compound in the laboratory.
Synthesemethoden
The synthesis of 2-(Chloromethyl)-6-phenylpyridine involves the reaction of 2-(bromomethyl)-6-phenylpyridine with hydrochloric acid in the presence of a palladium catalyst. This reaction is known as the Buchwald-Hartwig coupling reaction, which is a widely used method for the synthesis of aryl amines.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-6-phenylpyridine has been extensively studied for its potential applications in various areas of scientific research. In medicinal chemistry, this compound has been used as a building block for the synthesis of various biologically active molecules such as antitumor agents, antibacterial agents, and antifungal agents. In materials science, this compound has been used as a precursor for the synthesis of various organic materials such as conducting polymers, OLEDs, and liquid crystals. In organic synthesis, this compound has been used as a versatile building block for the synthesis of various complex molecules.
Eigenschaften
CAS-Nummer |
147937-33-5 |
|---|---|
Produktname |
2-(Chloromethyl)-6-phenylpyridine |
Molekularformel |
C12H10ClN |
Molekulargewicht |
203.67 g/mol |
IUPAC-Name |
2-(chloromethyl)-6-phenylpyridine |
InChI |
InChI=1S/C12H10ClN/c13-9-11-7-4-8-12(14-11)10-5-2-1-3-6-10/h1-8H,9H2 |
InChI-Schlüssel |
NPSWBGSNFIEDJD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC(=N2)CCl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC(=N2)CCl |
Synonyme |
2-(CHLOROMETHYL)-6-PHENYLPYRIDINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



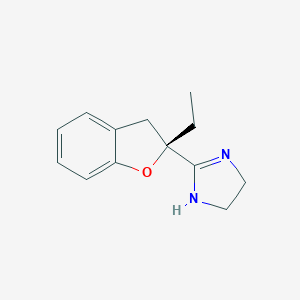
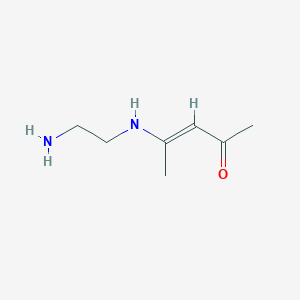
![4-[10-(Acryloyloxy)decyloxy]benzoic acid](/img/structure/B114792.png)
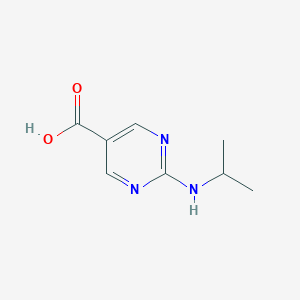
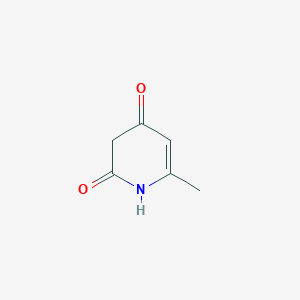
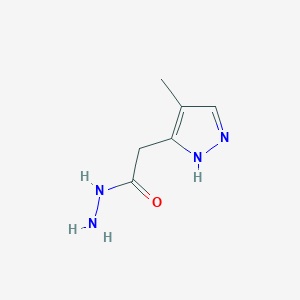
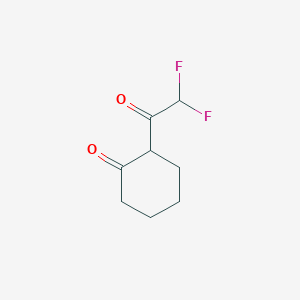
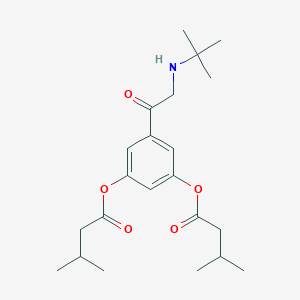
![[(Z)-4-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-3-[[(E)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-(pyridine-3-carbonyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] pyridine-3-carboxylate](/img/structure/B114806.png)
